2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-Dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring substituted with dimethyl groups and a carboxamide functional group. The compound also features a piperidine ring attached to a pyridine moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Substitution with Dimethyl Groups:
Attachment of the Piperidine Ring: The piperidine ring can be synthesized separately through the hydrogenation of pyridine or by using a reductive amination process.
Coupling with Pyridine: The piperidine ring is then coupled with a pyridine moiety using a nucleophilic substitution reaction.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, where the furan ring is reacted with an amine derivative of the piperidine-pyridine compound in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine and piperidine rings can undergo various substitution reactions, such as nucleophilic aromatic substitution (SNAr) on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted pyridine and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran-3-carboxamide: Lacks the piperidine and pyridine moieties, making it less complex and potentially less bioactive.
N-(Pyridin-4-yl)piperidine-4-carboxamide: Lacks the furan ring, which may reduce its chemical reactivity and biological activity.
2,5-Dimethyl-N-(piperidin-4-yl)methylfuran-3-carboxamide: Similar but without the pyridine moiety, which may affect its binding properties and overall activity.
Uniqueness
The uniqueness of 2,5-dimethyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide lies in its combination of a furan ring with dimethyl substitution, a piperidine ring, and a pyridine moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-11-17(14(2)23-13)18(22)20-12-15-5-9-21(10-6-15)16-3-7-19-8-4-16/h3-4,7-8,11,15H,5-6,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAASCISZNBSINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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